molecular formula C10H7Cl2F3OS B14060970 1-Chloro-1-(2-chloro-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-chloro-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14060970
M. Wt: 303.13 g/mol
InChI Key: JOOXETVDJMEIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(2-chloro-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, trifluoromethylthio, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-chloro-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable phenyl derivative, followed by the introduction of the trifluoromethylthio group. The final step usually involves the formation of the propan-2-one moiety through a series of reactions that may include halogenation, substitution, and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-chloro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The chlorine and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Chloro-1-(2-chloro-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-chloro-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group is known to enhance the compound’s reactivity and binding affinity, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether

Uniqueness

Compared to similar compounds, 1-Chloro-1-(2-chloro-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both chlorine and trifluoromethylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7Cl2F3OS

Molecular Weight

303.13 g/mol

IUPAC Name

1-chloro-1-[2-chloro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7Cl2F3OS/c1-5(16)8(11)6-3-2-4-7(9(6)12)17-10(13,14)15/h2-4,8H,1H3

InChI Key

JOOXETVDJMEIOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.